1,2-Dichloroethyltrichlorosilane falls under the broader category of silicon compounds, specifically organosilicon compounds. Its chemical formula is , and it is classified based on the presence of both dichloroethyl and trichlorosilane functionalities.
The synthesis of 1,2-Dichloroethyltrichlorosilane typically involves the reaction of trichlorosilane with 1,2-dichloroethane. The reaction proceeds under controlled conditions to ensure optimal yield and purity.
The general reaction can be represented as follows:
The molecular structure of 1,2-Dichloroethyltrichlorosilane consists of a silicon atom bonded to three chlorine atoms and one ethyl group that contains two chlorine substituents.
The presence of multiple chlorine atoms influences the electronic properties of the molecule, making it more electrophilic and reactive towards nucleophiles.
1,2-Dichloroethyltrichlorosilane participates in various chemical reactions typical for organosilicon compounds.
These reactions are significant in synthesizing more complex silicon-based materials and polymers.
The mechanism of action for 1,2-Dichloroethyltrichlorosilane primarily involves nucleophilic attack on the electrophilic silicon center.
The reactivity is influenced by the electron-withdrawing nature of the chlorine atoms, which enhances the electrophilicity of the silicon atom.
1,2-Dichloroethyltrichlorosilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science.
1,2-Dichloroethyltrichlorosilane has several important applications in scientific research and industry:
The versatility of this compound underscores its significance in advancing silicon chemistry and related fields.
Catalytic systems critically govern the efficiency and selectivity in synthesizing 1,2-dichloroethyltrichlorosilane. Iron-based catalysts, particularly ferric chloride (FeCl₃), demonstrate high efficacy in facilitating Si–C bond chlorination. When combined with sodium chloride or o-cresol, FeCl₃ achieves chlorination selectivity exceeding 90% by suppressing undesirable side reactions such as polymerization or over-chlorination. These additives function as co-catalysts or inhibitors, modulating the Lewis acidity of iron centers and enhancing regioselectivity toward β-haloalkyl silanes [1].
Radical initiation systems are equally pivotal. Benzoyl peroxide (BPO), employed with FeCl₃ in a 1:2 weight ratio, enables efficient chlorination under mild conditions (55–65°C). This mixture generates phenyl radicals that abstract hydrogen from methyl groups, initiating a chain reaction where chlorine atoms substitute hydrogen atoms stepwise. This synergistic catalyst system achieves 80% substrate conversion with 95% selectivity for monochlorinated products, minimizing polychlorinated byproducts (<5%) even in non-photochemical environments [4].
Table 1: Catalytic Performance in Organosilane Chlorination
Catalyst System | Additive | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
FeCl₃ | Sodium chloride | 80–100 | ~85 | 70–75 |
FeCl₃ | o-Cresol | 50–60 | >90 | >90 |
FeCl₃/BPO (2:1) | None | 55–65 | 70–80 | 95 |
Two primary pathways exist for introducing chlorine into organosilane precursors: direct molecular chlorination and oxidative chlorination.
Direct Chlorination: Trichlorovinylsilane or trichloro(vinyl)silane undergoes electrophilic addition across the C=C bond using Cl₂ gas. This reaction proceeds via a chloronium ion intermediate, yielding the anti-Markovnikov product 1,2-dichloroethyltrichlorosilane. Precise stoichiometry (Cl₂:vinylsilane ≈ 1:1) is crucial; excess chlorine promotes α,β-dichloroalkyl formation or Si–Cl bond cleavage. The reaction typically requires catalysts (e.g., FeCl₃) to proceed below 100°C, as uncatalyzed pathways exhibit high activation barriers [1] [4].
Oxidative Chlorination: Hydrogen chloride (HCl) serves as a chlorine source when paired with oxidants like oxygen. Copper(II) chloride catalysts (e.g., CuCl₂/Al₂O₃) mediate this transformation at 200–250°C, converting HCl and vinylsilane into the target compound via in situ chlorine generation. This pathway minimizes equipment corrosion but requires stringent control over oxygen partial pressure to prevent combustion byproducts [2].
Radical Chlorination: Allyltrichlorosilane derivatives undergo radical-mediated chlorination using sulfuryl chloride (SO₂Cl₂) or Cl₂ under UV light. Tert-butyl peroxide initiates radical chains, enabling selective C–Cl bond formation at the terminal carbon. However, competing Si–H chlorination remains a limitation unless sterically hindered silanes are employed [6].
Solvent-free (neat) systems dominate industrial processes due to the high boiling points (≥117°C) of reactant silanes and products. However, specialized scenarios demand tailored media:
Polar Aprotic Solvents: Dichloromethane (DCM) or 1,2-dichloroethane enhances chlorine solubility and heat transfer during low-temperature chlorination (0–20°C). DCM’s low boiling point (40°C) facilitates post-reaction removal via distillation, though residual solvent may contaminate moisture-sensitive products [6].
Ionic Liquids: Imidazolium-based liquids (e.g., [BMIM][PF₆]) dissolve both chlorine and silanes, accelerating reaction kinetics 3-fold compared to neat systems. Their negligible vapor pressure also reduces volatile organic compound emissions [7].
Continuous-Flow Reactors: Fixed-bed configurations with solid acid catalysts (e.g., AlCl₃/SiO₂) enable precise residence time control (<30 seconds). This suppresses consecutive reactions, improving yield to 88% at 150°C. Reactor materials must be halogen-resistant; polytetrafluoroethylene (PTFE)-lined steel or Hastelloy® prevents corrosion [4] [7].
Table 2: Solvent/Reactor System Performance Comparison
Reaction Medium | Temperature (°C) | Residence Time | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Neat (batch) | 55–80 | 1–2.5 hours | 70–80 | 5–10 |
DCM (batch) | 0–20 | 4–6 hours | 65 | 15–20 |
[BMIM][PF₆] (batch) | 60 | 1 hour | 85 | <5 |
Fixed-bed reactor (SiCl₄) | 150 | <30 seconds | 88 | <2 |
The halogenation sequence profoundly influences product distribution due to differing activation barriers for Si–H versus C–H bond substitution:
Kinetic Control: At low temperatures (0–40°C), chlorination favors Si–H bonds due to their lower bond dissociation energy (BDE ≈ 378 kJ/mol) versus alkyl C–H bonds (BDE ≈ 410 kJ/mol). This enables selective synthesis of (dichloroethyl)trichlorosilane intermediates. Maintaining chlorine stoichiometry below 0.7 equivalents per Si–H bond ensures monosubstitution [4] [9].
Thermodynamic Control: Elevated temperatures (>100°C) equilibrate reactions, favoring C–Cl bond formation. The exothermicity of Si–Cl bond formation (ΔH ≈ −360 kJ/mol) drives reactions toward trichloroethyl derivatives. However, prolonged heating induces disproportionation, forming silane dimers or chloromethyldichlorosilane via silicon-centered rearrangements [5] [9].
Halogen Exchange: DFT studies (B3LYP/6-311+G(2df,p)) reveal intramolecular halogen migration in β-haloethylsilanes proceeds via strained three-membered transition states. Fluorine migrates 40% faster than chlorine due to lower delocalization energy barriers (ΔE‡ = 142 kJ/mol for F vs. 162 kJ/mol for Cl). This phenomenon necessitates precise thermal management to avoid unintended isomerization during synthesis [10].
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